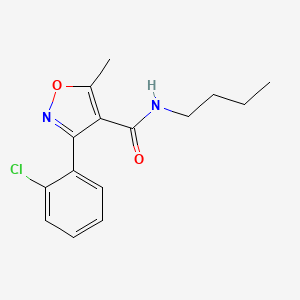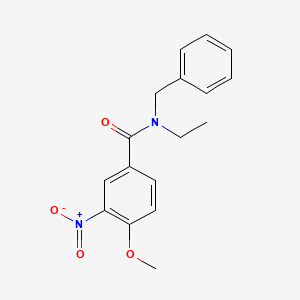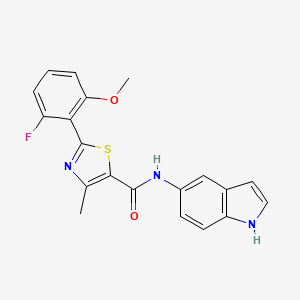
(3,5-Dinitrophenyl)(3-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-DINITROPHENYL)(3-METHYLPIPERIDINO)METHANONE is a chemical compound with the molecular formula C13H15N3O5 It is known for its unique structure, which includes a dinitrophenyl group and a methylpiperidino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DINITROPHENYL)(3-METHYLPIPERIDINO)METHANONE typically involves the reaction of 3,5-dinitrobenzoyl chloride with 3-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
(3,5-DINITROPHENYL)(3-METHYLPIPERIDINO)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol as a nucleophile.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3,5-DINITROPHENYL)(3-METHYLPIPERIDINO)METHANONE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of (3,5-DINITROPHENYL)(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. The dinitrophenyl group can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect the function of enzymes and other proteins, leading to various biological effects. The methylpiperidino group can enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- (3,5-DINITROPHENYL)(4-METHYLPIPERAZIN-1-YL)METHANONE
- (3,5-DINITROPHENYL)(2-METHYLPIPERIDIN-1-YL)METHANONE
- (3,5-DINITROPHENYL)(PIPERIDIN-1-YL)METHANONE
Uniqueness
(3,5-DINITROPHENYL)(3-METHYLPIPERIDINO)METHANONE is unique due to the presence of both the dinitrophenyl and methylpiperidino groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H15N3O5 |
|---|---|
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
(3,5-dinitrophenyl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H15N3O5/c1-9-3-2-4-14(8-9)13(17)10-5-11(15(18)19)7-12(6-10)16(20)21/h5-7,9H,2-4,8H2,1H3 |
Clave InChI |
ICPUSIPGRUCURI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B11022901.png)

![3-(3-methoxyisoxazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B11022915.png)
![Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B11022919.png)

![1-benzyl-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11022922.png)
![Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate](/img/structure/B11022928.png)
![Methyl 3-[(3-methoxypropyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11022932.png)
![2-(4-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B11022938.png)
![N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11022942.png)
![ethyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11022944.png)
![(2S)-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11022955.png)

![4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B11022968.png)
